Aluminum hypophosphite

Thermal degradation Char formation Polyamide 6

Aluminum hypophosphite (Al(H₂PO₂)₃) is a halogen-free inorganic phosphorus flame retardant with ~31-32% P content. It addresses the need for effective flame retardancy in thermoplastics processed below 300°C. Key performance data: • UL-94 V-0 at 25 wt% in PS and PA6, with antidripping • 79% PHRR reduction in PP (from 1274 to 267 kW/m²) vs. 51% for AlPi • LOI 35.1% in PU sealants with APP/AHP 5:1 synergy • 15% less abrasion loss than ADP in NR/BR rubber Supplied as ≥98% white crystalline powder. Suitable for PP, PA6, TPU, UPR, and rubber applications.

Molecular Formula AlH3O6P3+3
Molecular Weight 218.92 g/mol
CAS No. 7784-22-7
Cat. No. B1140982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminum hypophosphite
CAS7784-22-7
SynonymsAluminum hypophosphite; Phosphinic acid aluminum salt
Molecular FormulaAlH3O6P3+3
Molecular Weight218.92 g/mol
Structural Identifiers
SMILESOP=O.OP=O.OP=O.[Al+3]
InChIInChI=1S/Al.3HO2P/c;3*1-3-2/h;3*(H,1,2)/q+3;;;
InChIKeyMTJUVXNNYAOALD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminum Hypophosphite: Technical Baseline


Aluminum hypophosphite (Al(H₂PO₂)₃; CAS 7784-22-7; also referred to as aluminum phosphinate) is a halogen-free inorganic phosphorus flame retardant with a phosphorus content of approximately 31–32% by weight . It is supplied as a fine white crystalline powder that is insoluble in water but soluble in alkaline and acidic media [1]. In polymer processing, it functions primarily through gas-phase flame inhibition—releasing PO· radicals, PH₃, and H₃PO₂ upon thermal decomposition—combined with condensed-phase char promotion [2]. Its characteristic initial decomposition temperature (T_id) of approximately 280–310°C (depending on particle engineering and purity grade) positions it for use in thermoplastics processed below 300°C, including polypropylene, polyamide 6, thermoplastic polyurethane, and unsaturated polyester resins [3].

Phosphorus-based gas-phase radical quenching mechanism
Decomposition onset matches polymers processed below 300 °C
Compatible with PP, PA6, TPU, unsaturated polyester resins

AHP: In-Class Substitution Limits


Aluminum hypophosphite (AHP) is frequently grouped with other phosphorus-based flame retardants such as aluminum diethylphosphinate (ADP/AlPi), alkyl-substituted aluminum phosphinates (e.g., APBu), and aluminum methyl methane phosphonate (AlPo). However, these compounds differ markedly in thermal decomposition kinetics, phosphorus oxidation state (+1 for AHP versus +3 for phosphites), and the resulting flame-retardant efficacy in specific polymer matrices [1]. For example, AHP decomposes earlier than MgHP, promoting char formation in PA6 and achieving a UL-94 V-0 rating at 25 wt% loading in polystyrene—a performance not replicated by MgHP [2][3]. In PP composites, AHP achieves a UL-94 V-2 rating and a peak heat release rate reduction of 79% relative to neat PP, whereas AlPi fails the UL-94 vertical burning test entirely in the same matrix due to mismatched thermal degradation temperatures [4]. In rubber composites, ADP delivers a higher LOI (28.5%) than AHP, but AHP causes 15% less abrasion loss, making it preferable in wear-sensitive applications . These matrix-dependent, quantifiable performance gaps preclude generic substitution and require evidence-based selection.

AHP vs. MgHP — MgHP may not replicate char formation and anti-dripping performance required for PA6 flame retardancy.
AHP vs. AlPi — AlPi may not achieve vertical burn classification in PP, whereas AHP attains a V-2 rating under comparable conditions.
AHP vs. ADP — ADP may offer higher LOI, but AHP shows lower abrasion loss, favoring wear-intensive rubber applications.

Aluminum Hypophosphite: Comparative Evidence Guide


Thermal Decomposition: AHP vs. MgHP in PA6

In polyamide 6 (PA6) composites, aluminum hypophosphite (AlHP) undergoes rapid decomposition at a lower temperature than magnesium hypophosphite (MgHP), promoting early thermal degradation of the polymer matrix and yielding more homogeneous and compact char residue [1]. This behavior directly correlates with improved flame retardance and antidripping performance: AlHP contributed both good flame retardance and antidripping ability for PA6, whereas MgHP did not achieve equivalent performance [1].

PA6 Char Formation
Head-to-head
AHP: early decomposition, homogeneous compact char, UL-94 V-0, anti-dripping
MgHP: slower decomposition, less homogeneous char, no V-0
Supports char-dependent flame retardancy selection in PA6
Confirmed by SEM and XPS char analysis
Thermal degradation Char formation Polyamide 6 Hypophosphite comparison

PP Flame Retardancy: AHP vs. AlPi and AlPo

A systematic comparative study in polypropylene (PP) evaluated three organophosphorus flame retardants at equivalent loading: AlHPi (31% P), AlPi (23% P), and AlPo (26% P). The PP/AlPi composite failed the UL-94 vertical burning test, while PP/AlHPi achieved a V-2 rating and PP/AlPo achieved a V-0 rating [1]. Cone calorimetry revealed that PP/AlHPi reduced peak heat release rate (PHRR) from 1274 kW/m² (neat PP) to 267 kW/m²—a 79% reduction, substantially outperforming PP/AlPi (622 kW/m²; 51% reduction) and approaching PP/AlPo (252 kW/m²; 80% reduction) [1]. For total heat release (THR), PP/AlHPi reduced the value from 487 MJ/m² to 212 MJ/m² (56% reduction), compared to PP/AlPi at 405 MJ/m² (17% reduction) and PP/AlPo at 183 MJ/m² (62% reduction) [1].

PP Fire Performance
Head-to-head
AHP: PHRR 267 kW/m² (79% reduction), UL-94 V-2
AlPi: PHRR 622 kW/m² (51% reduction), UL-94 Fail
AlPo: PHRR 252 kW/m² (80% reduction), UL-94 V-0
Quantifies intermediate-cost PHRR suppression in PP
Cone calorimetry at 50 kW/m²
Polypropylene UL-94 Cone calorimetry Phosphorus flame retardant comparison

Abrasion Resistance in NR/BR: ALHP vs. ADP

In natural rubber/butadiene rubber (NR/BR) composites, both ADP and ALHP were evaluated at 45 phr loading. ADP increased the limiting oxygen index (LOI) from 22% to 28.5%, whereas the LOI improvement for ALHP was less pronounced . However, ALHP demonstrated a significantly smaller adverse impact on abrasion resistance: abrasion loss increased by 85% with ALHP at 45 phr, compared to a 100% increase with ADP at the same loading .

Rubber Wear Resistance
Data to verify
AHP: abrasion loss increase 85%
ADP: abrasion loss increase 100%
ADP LOI 28.5% vs. AHP lower LOI
Indicates lower wear penalty for AHP in NR/BR rubber
45 phr loading; DIN abrasion tester
Rubber composites Abrasion resistance Natural rubber Butadiene rubber LOI

Gas-Phase Mechanism in PBT: AHP vs. AIPi

Pyrolysis-vacuum ultraviolet photoionization time-of-flight mass spectrometry (PY-PI-TOFMS) revealed distinct gas-phase flame retardant mechanisms for AHP and AIPi in polybutylene terephthalate (PBT) composites at 10 wt% loading [1]. AHP decomposes to release PH₃, H₃PO₂, and P₄ species, which act as flame inhibitors in the gas phase [1]. In contrast, AIPi generates phosphorus-containing compounds and phosphorus radicals that are more effective flame inhibitors, resulting in better overall gas-phase flame retardant efficacy in PBT as concluded from combustion tests [1]. Thermogravimetric analysis confirmed that the pyrolysis behaviors align with the differential combustion performance [1].

PBT Gas-Phase Mechanism
Head-to-head
PY-PI-TOFMS reveals AHP → PH₃, H₃PO₂, P₄; AIPi → phosphorus radicals. Combustion tests show superior gas-phase efficacy for AIPi.
Mechanism guides selection for PBT formulations
PBT at 10 wt% loading
PBT Gas-phase mechanism Pyrolysis Flame inhibition

APP/AHP Synergy in Polyurethane

In bio-based polyurethane sealants (FRPUS), the combination of ammonium polyphosphate (APP) and aluminum hypophosphite (AHP) at a mass ratio of 5:1 produced a limiting oxygen index (LOI) of 35.1% . This value represents a substantial improvement over the baseline polyurethane (LOI ~20–22%) and demonstrates that AHP enhances the thermal stability and char yield of the APP-containing system . Cone calorimeter testing at this ratio also reduced peak heat release rate (PHRR), total heat release (THR), smoke production rate (SPR), and total smoke production (TSP) .

PU Synergistic LOI
Data to verify
APP/AHP (5:1 mass ratio): LOI 35.1% (baseline ~21%); PHRR, THR, SPR, TSP reduced.
Reported synergistic LOI improvement in PU sealants
Castor oil-based PU; ASTM D2863
Polyurethane Synergistic flame retardant APP/AHP system LOI

Thermal Stability: Modified vs. Standard AHP

Special-process modified aluminum hypophosphite (e.g., Taixing HT-220 series) achieves an initial decomposition temperature (TGA 1% weight loss) of ≥310°C, compared to approximately 280°C for standard-grade AHP [1]. This 30°C improvement enables stable processing in PA66 (processing temperature 280–300°C) and PPS (300–350°C) without premature decomposition, flame retardant failure, or void formation [1]. Additionally, the modified grade exhibits reduced water solubility (0.02 g/100mL at 25°C vs. 0.05 g/100mL for standard grade), minimizing migration in humid environments [1].

Grade Thermal Stability
Class-level
Modified AHP: TGA 1% loss ≥310 °C, water solubility 0.02 g/100mL
Standard AHP: ~280 °C, 0.05 g/100mL
Supports high-temperature processing grade selection
Supplier datasheet; TGA under N₂
Thermal stability High-temperature processing PA66 PPS

Aluminum Hypophosphite: Validated Application Scenarios


PP Flame Retardancy: High PHRR Suppression

In polypropylene formulations where aluminum methyl methane phosphonate (AlPo) is cost-prohibitive but effective flame retardancy is required, aluminum hypophosphite (AlHPi) offers a validated technical solution. Comparative data show that PP/AlHPi achieves UL-94 V-2 and reduces peak heat release rate (PHRR) by 79% (from 1274 kW/m² to 267 kW/m²), significantly outperforming aluminum diethylphosphinate (AlPi), which fails UL-94 and reduces PHRR by only 51% [1]. This makes AlHPi the preferred intermediate-cost selection for PP applications requiring V-2 classification with high PHRR suppression, such as automotive interior components, appliance housings, and electrical enclosures [1].

PA6 Char Formation and Antidripping

In PA6 formulations requiring both flame retardancy and antidripping behavior, aluminum hypophosphite (AlHP) is demonstrably superior to magnesium hypophosphite (MgHP). TGA and SEM/XPS analyses confirm that AlHP decomposes earlier, promotes homogeneous and compact char formation, and effectively suppresses melt dripping, whereas MgHP fails to achieve equivalent performance [2]. This validated performance supports the selection of AlHP for PA6-based electrical connectors, circuit breaker components, and structural parts where UL-94 V-0 rating and antidripping are mandatory specifications [2].

NR/BR Rubber: Balanced FR and Abrasion Resistance

In natural rubber/butadiene rubber (NR/BR) composites used in conveyor belts, industrial footwear, and vibration-damping components, aluminum hypophosphite (ALHP) provides a quantifiable trade-off advantage over aluminum diethylphosphinate (ADP). At 45 phr loading, ALHP increases abrasion loss by 85% compared to a 100% increase with ADP—a 15-percentage-point improvement in abrasion resistance retention . Although ADP delivers a higher LOI (28.5% vs. ALHP), the superior wear performance of ALHP makes it the appropriate selection for applications where mechanical durability is co-equal with flame retardancy requirements .

Polyurethane: APP/AHP Synergy for High LOI

For castor oil-based polyurethane sealants, rigid foams, and elastomers requiring high limiting oxygen index (LOI) values, the synergistic combination of ammonium polyphosphate (APP) and aluminum hypophosphite (AHP) at a 5:1 mass ratio delivers a validated LOI of 35.1% . This system also reduces peak heat release rate, total heat release, smoke production rate, and total smoke production in cone calorimeter testing . Formulators can confidently specify this APP/AHP ratio for applications in building sealants, insulation foams, and automotive acoustic materials where enhanced flame retardancy is required without halogenated additives .

PA66 and PPS: Modified AHP Grade

For polyamide 66 (PA66) and polyphenylene sulfide (PPS) processed at 280–350°C, standard-grade aluminum hypophosphite (T_id ~280°C) is technically unsuitable due to premature decomposition, flame retardant failure, and void formation [3]. Modified AHP grades with initial decomposition temperature ≥310°C and reduced water solubility (0.02 g/100mL) are required for these applications [3]. Procurement specifications for PA66-based automotive under-hood components, electrical connectors, and PPS-based high-temperature housings must explicitly require modified AHP grades to ensure processing stability and long-term flame retardant efficacy [3].

Application
Selection Property
Validation Focus
PP Flame Retardancy
PHRR suppression vs. cost positioning
Cone calorimetry at 50 kW/m²
PA6 Antidripping
Char homogeneity and anti-dripping
SEM/XPS char morphology
NR/BR Rubber Durability
Abrasion loss retention vs. LOI
DIN abrasion tester
Polyurethane Sealants
Synergistic ratio optimization
LOI per ASTM D2863
High-Temp Thermoplastics
Thermal decomposition onset
TGA 1% weight loss

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